Cas no 91147-20-5 (1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one)

1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one structure
91147-20-5 structure
Nome del prodotto:1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
Numero CAS:91147-20-5
MF:C37H34N2O6
MW:602.675670146942
CID:1960558
PubChem ID:5462453

1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
    • 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxoacridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one
    • C10685
    • Glycobismin-A
    • 91147-20-5
    • CHEBI:5462
    • Q27106775
    • 1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxo-acridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one
    • Glycobismine A
    • AC1NUWDM
    • 7H-Pyrano(2,3-c)acridin-7-one, 1-(9,10-dihydro-1,3-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-9-oxo-2-acridinyl)-1,2,3,12-tetrahydro-6-hydroxy-3,3-dimethyl-
    • DTXSID00919926
    • Inchi: InChI=1S/C37H34N2O6/c1-18(2)14-15-21-32-30(34(42)20-11-7-9-13-24(20)39(32)5)36(44)28(35(21)43)22-17-37(3,4)45-26-16-25(40)29-31(27(22)26)38-23-12-8-6-10-19(23)33(29)41/h6-14,16,22,40,43-44H,15,17H2,1-5H3,(H,38,41)
    • Chiave InChI: MFWOOIANDMHWSJ-UHFFFAOYSA-N
    • Sorrisi: CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C

Proprietà calcolate

  • Massa esatta: 602.241687
  • Massa monoisotopica: 602.241687
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 3
  • Complessità: 1180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 119
  • XLogP3: 8.6

Proprietà sperimentali

  • Densità: 1.326
  • Punto di ebollizione: 808.8°C at 760 mmHg
  • Punto di infiammabilità: 442.9°C
  • Indice di rifrazione: 1.67

1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-en-1-yl)-9-oxo-9,10-dihydroacridin-2-yl]-6-hydroxy-3,3-dimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm